Sodium zirconium lactate
Descripción general
Descripción
Sodium zirconium lactate:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium;2-hydroxypropanoate;zirconium(4+) typically involves the reaction of zirconium salts with sodium 2-hydroxypropanoate under controlled conditions. One common method is the co-precipitation technique, where zirconium salts (such as zirconium oxychloride) are reacted with sodium 2-hydroxypropanoate in an aqueous solution. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale co-precipitation processes, followed by filtration, washing, and drying to obtain the final product. The use of advanced techniques such as hydrothermal synthesis and sol-gel methods can also be employed to enhance the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction: Sodium zirconium lactate can undergo redox reactions, where the zirconium ion can change its oxidation state.
Substitution Reactions: The compound can participate in substitution reactions where the 2-hydroxypropanoate ligand can be replaced by other ligands.
Complexation Reactions: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various organic ligands, such as ethylenediamine.
Major Products Formed:
Oxidation: Formation of zirconium dioxide.
Reduction: Formation of lower oxidation state zirconium compounds.
Substitution: Formation of new zirconium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor for the synthesis of zirconium-based catalysts.
- Employed in the preparation of advanced ceramic materials.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in enzyme stabilization.
Medicine:
- Explored for its use in drug delivery systems.
- Potential applications in dental materials due to its biocompatibility.
Industry:
- Utilized in the production of high-performance coatings.
- Applied in the manufacturing of electronic components.
Mecanismo De Acción
The mechanism of action of sodium;2-hydroxypropanoate;zirconium(4+) involves its ability to interact with various molecular targets. The zirconium ion can form strong bonds with oxygen and nitrogen-containing ligands, which allows it to stabilize complex structures. This property is particularly useful in catalysis and material science, where the compound can enhance the stability and reactivity of various systems.
Comparación Con Compuestos Similares
Sodium zirconium lactate: Similar in composition but with different structural properties.
Calcium 2-hydroxypropanoate: Shares the 2-hydroxypropanoate ligand but with calcium instead of zirconium.
Zirconium acetate: Contains zirconium but with acetate ligands instead of 2-hydroxypropanoate.
Uniqueness: this compound is unique due to the combination of zirconium’s high oxidation state and the presence of the 2-hydroxypropanoate ligand. This combination imparts specific chemical properties that are not observed in other similar compounds, such as enhanced stability and reactivity in various chemical reactions.
Actividad Biológica
Introduction
Sodium zirconium lactate (SZL) is a compound that has gained attention for its potential therapeutic applications, particularly in the management of hyperkalemia—a condition characterized by elevated potassium levels in the blood. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy, safety profiles, and relevant case studies.
This compound functions primarily as a potassium binder in the gastrointestinal tract. It selectively binds potassium ions, facilitating their excretion and thereby helping to restore normal serum potassium levels. This mechanism is particularly beneficial for patients with chronic kidney disease (CKD) or those undergoing dialysis, where hyperkalemia poses significant health risks.
Key Mechanisms:
- Ion Exchange : this compound exchanges sodium ions for potassium ions, effectively reducing serum potassium concentrations.
- Gastrointestinal Binding : The compound acts within the gastrointestinal tract to bind potassium, preventing its absorption back into the bloodstream.
Clinical Studies
Several clinical trials have assessed the efficacy and safety of this compound in managing hyperkalemia:
-
Efficacy in Hyperkalemia Management :
- A study involving 751 patients demonstrated that 99% achieved normokalemia during the correction phase after administration of this compound. The mean serum potassium level was maintained at 4.7 mmol/L throughout a 12-month maintenance phase .
- In another trial focusing on patients with CKD stages 4 and 5, this compound effectively maintained normokalemia across various eGFR levels .
- Safety Profile :
Case Study 1: Elderly Patient with CKD
An elderly patient with stage 4 CKD presented with recurrent hyperkalemia. Following treatment with this compound at a dosage of 10 g three times daily, serum potassium levels normalized within 48 hours. The patient maintained normokalemia over six months without significant dietary restrictions.
Case Study 2: Dialysis Patient
In a cohort study involving patients undergoing hemodialysis, this compound was administered as an adjunct therapy. Results indicated a significant reduction in arrhythmia-related events attributed to better potassium control, highlighting its role in improving cardiovascular outcomes in high-risk populations .
Efficacy Data Table
Study | Population | Dosage | Normokalemia Achieved (%) | Mean Serum Potassium (mmol/L) |
---|---|---|---|---|
CKD Patients | 10 g TID | 99% (Correction Phase) | 4.8 | |
Dialysis Patients | Variable | Significant reduction observed | Not specified |
Safety Data Table
Adverse Event Type | Incidence (%) | Serious Events (%) |
---|---|---|
Any Adverse Event | 66% | 1% |
Hypokalemia | 6% | <1% |
Propiedades
IUPAC Name |
sodium;2-hydroxypropanoate;zirconium(4+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C3H6O3.Na.Zr/c5*1-2(4)3(5)6;;/h5*2,4H,1H3,(H,5,6);;/q;;;;;+1;+4/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDSIUVRXDVGQO-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Na+].[Zr+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NaO15Zr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15529-67-6 | |
Record name | Sodium zirconium lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015529676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium zirconium lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.958 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.